2-(4-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid
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Overview
Description
2-(4-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and anti-fibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with appropriate reagents to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloropyridine moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-(4-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid include:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 4-Chloropyridine-2-carboxylic acid derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the chloropyridine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6ClN3O2 |
---|---|
Molecular Weight |
235.62 g/mol |
IUPAC Name |
2-(4-chloropyridin-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H6ClN3O2/c11-7-1-2-12-8(3-7)9-13-4-6(5-14-9)10(15)16/h1-5H,(H,15,16) |
InChI Key |
KVQOKJAJPAOROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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